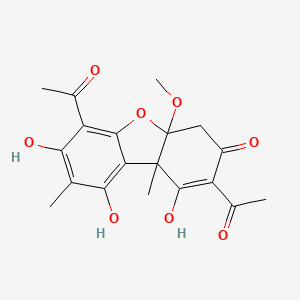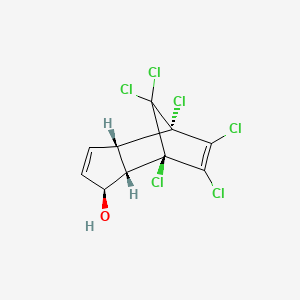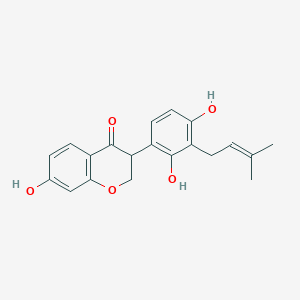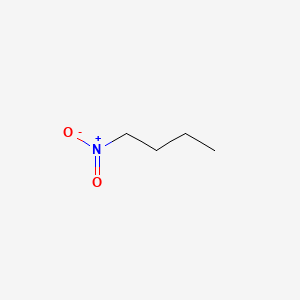
2,3-Dibromopropylamine hydrobromide
Descripción general
Descripción
2,3-Dibromopropylamine hydrobromide is a chemical compound with the molecular formula C3H8Br3N. It is a brominated amine, where two bromine atoms are attached to the second and third carbon atoms of a propylamine chain, and an additional hydrobromide group is present. This compound is known for its reactivity and is used in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
2,3-Dibromopropylamine hydrobromide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the formation of azetidine derivatives.
Biology: Used in studies involving the modification of biomolecules.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
Target of Action
It is known to undergo effective formation of 1-azabicyclo[110]butane when treated with n-BuLi .
Mode of Action
The compound interacts with its targets through a rational reaction pathway involving transition states based on intramolecular Br···Li+ coordination . This interaction results in the formation of 1-azabicyclo[1.1.0]butane .
Biochemical Pathways
The formation of 1-azabicyclo[110]butane suggests that it may be involved in pathways related to cyclic compound formation .
Result of Action
Its ability to form 1-azabicyclo[110]butane suggests that it may induce structural changes in the target molecules .
Action Environment
It’s known that the compound has a melting point of 164 °c , which suggests that its stability and activity may be affected by temperature.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2,3-Dibromopropylamine hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of azetidine derivatives. It interacts with enzymes and proteins through mechanisms involving lithium-bromine coordination. For instance, it can be used in tandem with organolithium compounds to generate azetidine, a strained molecule, through a consecutive cyclization process
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by participating in cyclization reactions that can alter cell signaling pathways and gene expression. The compound’s ability to form azetidine derivatives suggests it may impact cellular metabolism by modifying the structure and function of biomolecules within the cell . These changes can lead to alterations in cellular activities, including enzyme function and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s mechanism of action involves the coordination of bromine atoms with lithium ions, facilitating the formation of azetidine derivatives. This process is crucial for the synthesis of high-strained bicyclic structures, which are valuable in the development of new antibiotics and other pharmaceutical agents . The compound’s ability to inhibit or activate enzymes through these interactions further underscores its biochemical significance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and the presence of other chemicals. Studies have shown that its effectiveness in forming azetidine derivatives is time-dependent, with optimal results achieved under specific conditions . Long-term effects on cellular function have been observed, indicating that the compound can induce lasting changes in cell behavior and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of azetidine derivatives. The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and the levels of various metabolites . Its role in these pathways underscores its potential as a tool for studying and manipulating metabolic processes in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical and pharmaceutical applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromopropylamine hydrobromide typically involves the bromination of propylamine. One common method is the reaction of propylamine with bromine in the presence of a solvent like acetic acid. The reaction proceeds as follows: [ \text{CH3CH2CH2NH2} + 2 \text{Br2} \rightarrow \text{CH3CH(Br)CH2(Br)NH2} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to avoid over-bromination and to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromopropylamine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of diols.
Cyclization Reactions: It can undergo intramolecular cyclization to form azetidine derivatives when treated with strong bases like n-butyllithium.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Bases: n-Butyllithium, sodium hydride, and potassium tert-butoxide.
Major Products:
Diols: Formed by substitution of bromine atoms with hydroxide ions.
Azetidine Derivatives: Formed by intramolecular cyclization.
Comparación Con Compuestos Similares
- 3-Bromopropylamine hydrobromide
- 2-Bromoethylamine hydrobromide
- 1,3-Dibromopropane
Comparison: 2,3-Dibromopropylamine hydrobromide is unique due to the presence of two bromine atoms on adjacent carbon atoms, which significantly enhances its reactivity compared to similar compounds with only one bromine atom or bromine atoms on non-adjacent carbons. This increased reactivity makes it particularly useful in the synthesis of azetidine derivatives and other complex molecules.
Propiedades
IUPAC Name |
2,3-dibromopropan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br2N.BrH/c4-1-3(5)2-6;/h3H,1-2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVQUJRBCVAMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6963-32-2 | |
| Record name | 1-Propanamine, 2,3-dibromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6963-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromopropylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006963322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6963-32-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dibromopropylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3-Dibromopropylamine hydrobromide uniquely reactive in the synthesis of 1-Azabicyclo[1.1.0]butane (ABB)?
A1: this compound serves as a key starting material for synthesizing the highly strained 1-Azabicyclo[1.1.0]butane (ABB) [, , , ]. The molecule's unique reactivity stems from the presence of two bromine atoms on adjacent carbons, primed for consecutive cyclization reactions. Interestingly, research has shown that organolithium compounds and lithium amides are exceptionally effective in promoting this cyclization, while other bases like potassium, sodium, or magnesium species yield almost no ABB [, , ]. This suggests a crucial role for the lithium cation in the reaction mechanism.
Q2: Can you elaborate on the proposed mechanism for this lithium-mediated cyclization?
A2: Studies suggest that the cyclization proceeds through a consecutive SN2 mechanism [, , ]. The lithium cation is proposed to activate the carbon-bromine (C-Br) bond through intermolecular coordination with the bromine atom. This coordination facilitates the intramolecular attack of the nitrogen lone pair on the activated carbon, leading to the formation of an aziridine intermediate. A second intramolecular cyclization, again facilitated by lithium coordination and driven by the release of ring strain, then yields the final 1-Azabicyclo[1.1.0]butane (ABB) product.
Q3: What are the synthetic applications of 1-Azabicyclo[1.1.0]butane (ABB) derived from this compound?
A3: 1-Azabicyclo[1.1.0]butane (ABB), synthesized from this compound, serves as a valuable intermediate for synthesizing various 3-substituted azetidine derivatives [, ]. This is achieved by reacting ABB with a range of electrophiles, including acids, acyl chlorides, anhydrides, and halogens. These 3-substituted azetidines find applications in medicinal chemistry and materials science.
Q4: Has computational chemistry been employed to study this unique cyclization reaction?
A4: While the provided research articles do not delve into detailed computational studies, they highlight the importance of lithium coordination in the reaction mechanism [, , ]. Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the transition states involved in the consecutive cyclization steps, the role of lithium coordination, and the energy profile of the reaction pathway. Such computational investigations could further elucidate the unique reactivity of this compound and facilitate the development of novel synthetic routes to strained cyclic compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1203734.png)













